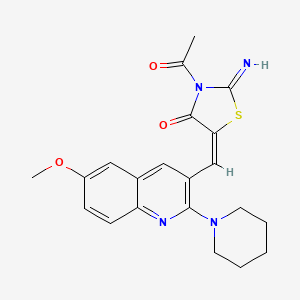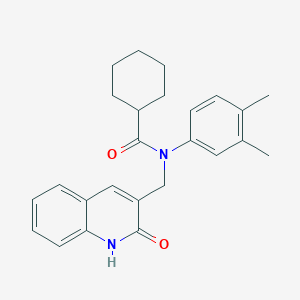
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide, also known as DMHQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMHQ is a heterocyclic compound that belongs to the class of quinolines and is synthesized through a multi-step process.
作用机制
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide is believed to exert its therapeutic effects through the inhibition of various enzymes and proteins. It has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has also been shown to inhibit the activity of protein kinase C, an enzyme that regulates various cellular processes.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has also been shown to inhibit the replication of several viruses, including HIV and hepatitis C. Additionally, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide is also stable and can be stored for extended periods without degradation. However, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has some limitations for lab experiments. It is highly insoluble in water, which can make it difficult to administer in animal studies. Additionally, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide research. One potential area of research is the development of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide-based therapies for cancer and viral infections. Another potential area of research is the investigation of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, future research could focus on the development of novel synthesis methods for N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide that are more efficient and environmentally friendly.
合成方法
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide is synthesized through a multi-step process that involves the condensation of 3,4-dimethylbenzaldehyde with 2-hydroxy-3-quinolinecarboxaldehyde in the presence of a catalyst. The resulting intermediate is then subjected to hydrogenation using a palladium catalyst to produce N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide.
科学研究应用
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antibacterial properties. N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has also been shown to have potential as a neuroprotective agent and as a treatment for Alzheimer's disease.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-17-12-13-22(14-18(17)2)27(25(29)19-8-4-3-5-9-19)16-21-15-20-10-6-7-11-23(20)26-24(21)28/h6-7,10-15,19H,3-5,8-9,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWZVWNCPOHWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]cyclohexanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

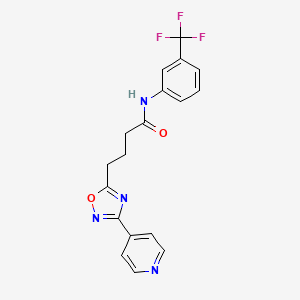


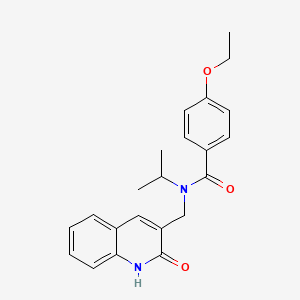

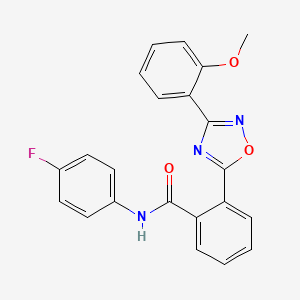
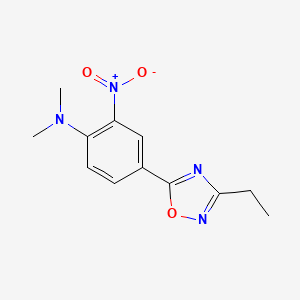
![4-acetyl-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7718352.png)


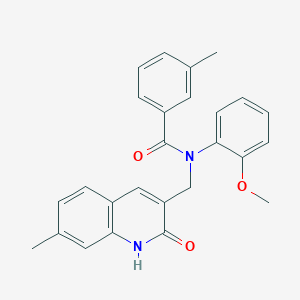
![N-(2-ethyl-6-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718393.png)
